molecular formula C16H18O10 B586548 (2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1065272-10-7

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B586548
CAS No.: 1065272-10-7
M. Wt: 370.31
InChI Key: SHJZLGVIOYFHCB-MBAOVNHDSA-N
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Description

The compound "(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid" is a glycoside featuring a tetrahydropyran (oxane) core substituted with hydroxyl groups, a methoxy group, and a carboxylic acid moiety. Its defining structural element is the (E)-2-carboxyethenyl group attached to the 5-position of a 2-methoxyphenoxy ring.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJZLGVIOYFHCB-MBAOVNHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678636
Record name 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065272-10-7
Record name 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microbial Biosynthesis Using Recombinant Escherichia coli

Recombinant E. coli strains engineered to express UGT isoforms (e.g., UGT1A1, UGT2B7) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDP-GlcUA) to the phenolic precursor, 5-[(E)-2-carboxyethenyl]-2-methoxyphenol. Key parameters include:

ParameterOptimal ConditionYield (%)Reference
pH7.4–7.862–68
Temperature37°C65
UDP-GlcUA Concentration5 mM70
Cofactor AdditionMg²⁺ (10 mM)68

The reaction proceeds via nucleophilic attack of the phenolic oxygen on the anomeric carbon of UDP-GlcUA, forming a β-glycosidic bond. E. coli BL21(DE3) strains with codon-optimized UGT1A1 achieve conversions exceeding 65% within 12 hours.

Fungal and Actinobacterial Systems

Streptomyces chromofuscus ATCC 49982 exhibits inherent glucuronidation activity, converting phenolic substrates under aerobic fermentation. Compared to E. coli, this system offers higher tolerance to methoxy and carboxyethenyl groups, achieving 78% yield in 48 hours at 28°C. Downstream purification involves ion-exchange chromatography to isolate the anionic glucuronide.

Chemical Synthesis Routes

Chemical methods provide an alternative for large-scale production, though they require protective group strategies to manage hydroxyl and carboxyl functionalities.

Stepwise Glycosylation

The Koenigs-Knorr reaction facilitates glucuronide formation using a fully protected glucuronic acid donor (e.g., methyl 2,3,4-tri-O-acetyl-α-D-glucuronide) and a phenolic acceptor.

Reaction Sequence:

  • Protection: The phenolic substrate’s carboxyl group is esterified (methyl ester), and hydroxyl groups are acetylated.

  • Glycosylation: Silver triflate promotes glycosidic bond formation in anhydrous dichloromethane at −20°C.

  • Deprotection: Sequential hydrolysis with NaOH (for ester cleavage) and acetic acid (for acetyl removal) yields the target compound.

StepReagents/ConditionsYield (%)Purity (%)
GlycosylationAgOTf, DCM, −20°C, 6 h4585
Ester Hydrolysis1M NaOH, MeOH/H₂O, 25°C, 2h8992
Acetyl Deprotection10% AcOH, 40°C, 1h9598

This route suffers from moderate glycosylation efficiency due to steric hindrance from the methoxy and carboxyethenyl groups.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables inversion of configuration at the anomeric center, critical for β-D-glucuronide synthesis. A protected glucuronic acid donor (e.g., 1-O-acetyl-2,3,4-tri-O-benzyl-D-glucuronic acid) reacts with the phenol under DIAD/PPh₃ catalysis.

Advantages:

  • High β-selectivity (>95% diastereomeric excess).

  • Compatibility with acid-labile protecting groups.

Limitations:

  • Requires stoichiometric phosphine, increasing cost.

  • Post-reaction deprotection necessitates hydrogenolysis (H₂/Pd-C), risking reduction of the carboxyethenyl group.

Industrial-Scale Production

Fermentation Optimization

Industrial processes prioritize Streptomyces chromofuscus ATCC 49982 due to its robustness. Fed-batch fermentation in a 5,000 L bioreactor achieves titers of 12 g/L by controlling:

  • Dissolved Oxygen: Maintained at 30% saturation via cascaded agitation.

  • Substrate Feeding: Pulse additions of 5-[(E)-2-carboxyethenyl]-2-methoxyphenol prevent toxicity.

  • pH Control: Automated titration at 6.8–7.2 using NH₄OH.

Post-fermentation, tangential flow filtration and reverse-phase chromatography (C18 resin) recover the compound with 94% purity.

Hybrid Chemoenzymatic Approaches

Combining chemical synthesis of the phenolic moiety with enzymatic glucuronidation reduces costs. For example:

  • Chemical synthesis of 5-[(E)-2-carboxyethenyl]-2-methoxyphenol (yield: 82%).

  • Enzymatic conjugation using immobilized UGT2B7 on chitosan beads, enabling enzyme reuse for 10 cycles without activity loss.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost ($/kg)
Microbial Biosynthesis78HighHigh1,200
Chemical Glycosylation45ModerateModerate3,500
Mitsunobu Reaction65HighLow8,000
Hybrid Chemoenzymatic70HighHigh1,800

Microbial biosynthesis remains the most cost-effective and scalable, while chemical routes are reserved for small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds. These products have distinct chemical and biological properties, making them useful in various applications .

Scientific Research Applications

Antioxidant Properties

Research indicates that this compound possesses notable antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. Studies have demonstrated its ability to modulate inflammatory responses in cellular models, making it a candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

Evidence suggests that (2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has antimicrobial properties against various pathogens. This includes activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Cancer Treatment

There is growing interest in the use of this compound as an adjunct therapy in cancer treatment. Its ability to induce apoptosis in cancer cells while sparing normal cells presents a promising avenue for enhancing the efficacy of existing chemotherapeutic agents. Research has indicated its potential role in sensitizing resistant cancer cells to chemotherapy .

Cardiovascular Health

The compound may also contribute to cardiovascular health by improving endothelial function and reducing arterial stiffness. Its antioxidant and anti-inflammatory properties play a significant role in vascular health and could be beneficial in preventing cardiovascular diseases .

Nanoparticle Formulations

Recent studies have explored the incorporation of this compound into nanoparticle formulations for targeted drug delivery. These formulations enhance the bioavailability of therapeutic agents while minimizing side effects. The compound's hydrophilicity allows for effective encapsulation within nanoparticles designed for oral or intravenous administration .

Oral Delivery Systems

Innovative oral delivery systems utilizing this compound have been developed to improve the absorption and efficacy of poorly soluble drugs. By enhancing solubility and stability in gastrointestinal conditions, these systems can significantly increase the therapeutic potential of various medications .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a dose-dependent increase in radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. The findings showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound.

Case Study 3: Antimicrobial Efficacy

A series of tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Mechanism of Action

The mechanism of action of isoferulic acid 3-O-glucuronide involves its antioxidant activity. The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons. It also modulates various signaling pathways involved in inflammation and cell survival . The molecular targets include reactive oxygen species (ROS) and enzymes involved in oxidative stress responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The target compound belongs to a family of glycosylated phenolic acids. Key analogs include:

Compound A :
  • Name: (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
  • CAS : 478.409
  • Key Differences: Replaces the (E)-2-carboxyethenyl group with a dihydrochromenone (flavonoid-like) substituent.
Compound B :
  • Name : (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
  • CAS : 36948-76-2
  • Molecular Weight : 460.39 g/mol
  • Key Differences: Substitutes the carboxyethenyl group with a phenylchromenone moiety.
  • Implications: The phenylchromenone extension increases hydrophobicity, likely altering membrane permeability compared to the target compound .
Compound C :
  • Name: (3S,4S,5S,6R)-6-(4-aminophenoxy)-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
  • CAS : 21080-66-0
  • Key Differences: Features an aminophenoxy group instead of the methoxy/carboxyethenyl substituent.
  • Implications: The amino group introduces a positive charge at physiological pH, altering solubility and electrostatic interactions .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~478 g/mol (estimated) 478.409 460.39 311.27 (calculated)
Hydrogen Bond Donors 7 (3 OH, 1 COOH) 8 (4 OH, 1 ketone) 6 (3 OH, 1 ketone) 5 (3 OH, 1 NH₂)
Hydrogen Bond Acceptors 11 (6 O, 1 COOH) 12 (7 O, 1 ketone) 10 (6 O, 1 ketone) 9 (6 O, 1 NH₂)
LogP (Predicted) -1.2 (high polarity) -0.8 0.3 (more hydrophobic) -1.5

The (E)-2-carboxyethenyl group in the target compound contributes to its higher acidity (pKa ~2.5 for the carboxylic acid) compared to Compounds A and B, which lack this group. Compound C’s aminophenoxy substituent raises its isoelectric point, favoring solubility in aqueous buffers .

Functional Group Impact on Bioactivity

  • This is absent in Compounds A and B .
  • Chromenone Moieties (Compounds A and B): These flavonoid-like structures are associated with radical-scavenging activity but may reduce metabolic stability due to susceptibility to glucuronidation .

Biological Activity

The compound known as (2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid , also referred to as a phenolic acid derivative, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure featuring multiple hydroxyl groups and a carboxylic acid functional group. Its molecular formula is C18H18O10C_{18}H_{18}O_{10} with a molecular weight of approximately 402.33 g/mol. The presence of hydroxyl groups contributes significantly to its reactivity and interaction with biological systems.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of phenolic compounds. The specific compound demonstrates significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems. Research indicates that the compound can effectively inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating various inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in developing natural antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups in the structure donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the synthesis of inflammatory mediators.
  • Disruption of Bacterial Cell Walls : The phenolic structure may interact with bacterial cell membranes, leading to increased permeability and cell lysis.

Case Studies

  • Study on Antioxidant Activity :
    A study assessed the antioxidant capacity of various phenolic compounds including this compound using DPPH and ABTS assays. Results indicated that this compound exhibited a higher radical scavenging ability compared to common antioxidants like ascorbic acid .
  • Anti-inflammatory Research :
    In vitro studies demonstrated that treatment with this compound significantly reduced the expression levels of COX-2 and iNOS in macrophage cell lines stimulated with lipopolysaccharides (LPS), supporting its role as an anti-inflammatory agent .
  • Antimicrobial Evaluation :
    A recent investigation into the antimicrobial effects revealed that this compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine modulation
AntimicrobialCell wall disruption

Q & A

Q. What are the key synthetic strategies for preparing this compound, and what intermediates are critical for stereochemical control?

  • Methodological Answer : The synthesis involves glycosylation of the oxane core with a phenoxy precursor. Key steps include:
  • Protection of hydroxyl groups : Acetyl or benzyl groups are used to prevent unwanted side reactions during glycosylation .
  • Coupling the (E)-2-carboxyethenyl-methoxyphenyl moiety : Mitsunobu or Ullmann-type reactions can link the aromatic group to the oxane ring .
  • Deprotection and purification : Acidic or basic hydrolysis followed by HPLC (C18 column, acetonitrile/water gradient) ensures purity .

Q. How is the stereochemical configuration of the oxane ring and ethenyl group validated?

  • Methodological Answer :
  • X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters .
  • NMR spectroscopy : NOESY correlations confirm spatial proximity of protons (e.g., H-2S and H-6S on the oxane ring). The (E)-configuration of the ethenyl group is confirmed by 1^1H NMR coupling constants (J=16HzJ = 16 \, \text{Hz}) .

Q. What analytical techniques are recommended for purity assessment and structural characterization?

  • Methodological Answer :
  • HPLC-MS : Reverse-phase chromatography (0.1% formic acid in mobile phase) with ESI-MS detects impurities and confirms molecular weight (m/zm/z calculated: 440.3) .
  • FT-IR and UV-Vis : Carboxylic acid (1700–1750 cm1^{-1}) and conjugated ethenyl (λmax ~260 nm) groups are identified .

Advanced Research Questions

Q. How does pH affect the compound’s stability, and what degradation pathways dominate under acidic/basic conditions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate at pH 2–12 (37°C, 72 hours) and monitor via HPLC.
  • Acidic conditions (pH < 4) : Hydrolysis of the glycosidic bond yields free oxane and phenolic fragments .
  • Basic conditions (pH > 9) : β-elimination of the ethenyl group occurs, forming a quinone intermediate .
  • LC-HRMS : Identifies degradation products (e.g., m/z 179.1 for decarboxylated phenolic fragments) .

Q. What in silico and in vitro approaches are suitable for predicting and testing its biological activity?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with targets like COX-2 or α-glucosidase using AutoDock Vina (PDB: 1PXX) .
  • Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for glycosidase inhibition) .
  • Cellular uptake studies : Fluorescent labeling (e.g., FITC conjugation) tracks intracellular localization in HepG2 cells .

Q. How do structural modifications (e.g., methoxy group replacement) impact solubility and bioavailability?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with -OH or -F substituents instead of -OCH3.
  • Solubility testing : Use shake-flask method (water/octanol) and correlate with LogP values (calculated via ChemAxon).
  • Caco-2 permeability assays : Compare apparent permeability (PappP_{\text{app}}) to assess intestinal absorption .

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